An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid
CAS Number: 874289-48-2
Chemical Formula: C₁₀H₁₃BFNO₃
Molecular Weight: 225.02 g/mol
This technical guide provides a comprehensive overview of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a specialized organoboron compound. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide leverages data from structurally related analogs and established principles of boronic acid chemistry to provide a predictive and practical resource for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
| Property | Value (for 2-Fluorophenylboronic acid) | Reference |
| Molecular Formula | C₆H₆BFO₂ | [1] |
| Molecular Weight | 139.92 g/mol | [1] |
| Melting Point | Not Available | |
| pKa | Not Available | |
| Solubility | Soluble in most polar organic solvents | |
| Appearance | White to off-white solid (predicted) |
Predicted Spectroscopic Data:
Predictive analysis based on structurally similar compounds, such as other fluorinated and amide-substituted phenylboronic acids, can guide the characterization of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid.
¹H NMR (DMSO-d₆, 400 MHz):
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Aromatic Protons: Signals are expected in the range of δ 7.5-8.2 ppm. The fluorine and boronic acid groups will influence the chemical shifts and coupling patterns of the aromatic protons.
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Amide NH: A broad singlet is anticipated around δ 8.5-9.5 ppm.
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Propyl Group: Methylene and methyl protons of the propyl group will appear upfield, typically between δ 0.9-3.4 ppm.
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B(OH)₂: A broad, exchangeable singlet is expected, often in the aromatic region.
¹³C NMR (DMSO-d₆, 100 MHz):
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Aromatic Carbons: Peaks are expected in the δ 115-140 ppm range, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carbon attached to the boronic acid group will also have a characteristic chemical shift.
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Carbonyl Carbon: The amide carbonyl carbon should appear around δ 165-170 ppm.
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Propyl Carbons: Aliphatic carbons of the propyl group will be observed in the upfield region of the spectrum.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is not published, a plausible synthetic route can be extrapolated from general methods for the preparation of substituted phenylboronic acids. A common approach involves the borylation of an appropriately substituted aryl halide.
Representative Synthetic Workflow
The following diagram illustrates a potential synthetic pathway starting from 4-bromo-2-fluoro-N-propylbenzamide.
Caption: A plausible synthetic route for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. The following is a general protocol adaptable for this compound.
Materials:
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(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (1.2 equivalents)
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Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., a mixture of toluene, ethanol, and water)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a reaction flask, add the aryl halide, (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (repeat three times).
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Add the solvent mixture to the flask.
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Add the palladium catalyst to the reaction mixture.
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Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery and Research
Phenylboronic acids are a significant class of compounds in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors, particularly of serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.
Signaling Pathway: Protease Inhibition
The diagram below illustrates the general mechanism of serine protease inhibition by a phenylboronic acid derivative.
Caption: General mechanism of serine protease inhibition by a phenylboronic acid.
Potential as a Research Tool
The presence of a fluorine atom in the structure of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid can enhance its metabolic stability and binding affinity to target proteins. The propylcarbamoyl group provides a handle for further chemical modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This makes the compound a potentially valuable tool for the development of novel therapeutic agents.
Safety and Handling
Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and is based on available data for structurally related compounds. All laboratory work should be conducted by trained professionals with due consideration to safety protocols and in accordance with all applicable regulations.
